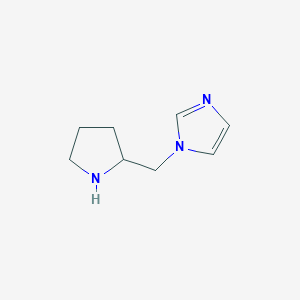

1-(pyrrolidin-2-ylmethyl)-1H-imidazole

Description

Significance of Nitrogen Heterocyclic Scaffolds in Advanced Chemical Sciences

Nitrogen heterocyclic scaffolds are fundamental building blocks in the realm of chemical and pharmaceutical sciences. nih.govresearchgate.net Their prevalence is underscored by the fact that a significant majority of FDA-approved drugs contain at least one such ring system. The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key component of essential biomolecules like the amino acid histidine and purines in DNA. ekb.eg Its derivatives are known to possess a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. ekb.egmdpi.comclinmedkaz.orgresearchgate.netnih.gov

Similarly, the pyrrolidine (B122466) ring, a saturated five-membered nitrogen-containing heterocycle, is another privileged scaffold in drug discovery. nih.govresearchgate.net Found in natural products and numerous synthetic pharmaceuticals, the pyrrolidine moiety offers three-dimensional structural diversity, which is crucial for specific interactions with biological targets. nih.govresearchgate.net Its stereochemical properties have also led to its extensive use as a chiral auxiliary and organocatalyst in asymmetric synthesis. nih.gov

The combination of these two scaffolds in 1-(pyrrolidin-2-ylmethyl)-1H-imidazole suggests a molecule with a rich potential for diverse chemical applications and biological activities, driving the rationale for its investigation.

Rationale for Research Focus on 1-(pyrrolidin-2-ylmethyl)-1H-imidazole

The scientific interest in 1-(pyrrolidin-2-ylmethyl)-1H-imidazole stems from the synergistic potential of its two core components. The imidazole moiety provides a versatile platform for biological interactions, capable of acting as a hydrogen bond donor and acceptor, as well as coordinating with metal ions in enzymes. The pyrrolidine ring, particularly the chiral (S)-enantiomer derived from L-proline, introduces stereochemical control, which is highly valuable in the development of selective therapeutic agents and in asymmetric catalysis.

Research on analogous structures has demonstrated the promise of combining these two rings. For instance, derivatives containing both pyrrolidine and imidazole motifs have been investigated for their potential as enzyme inhibitors and antimicrobial agents. The structural framework of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole makes it an attractive candidate for:

Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents targeting a range of diseases.

Asymmetric Catalysis: The chiral pyrrolidine unit suggests its use as a ligand for transition metals or as an organocatalyst to control the stereochemical outcome of chemical reactions. nih.govbeilstein-journals.org

Materials Science: As a building block for the creation of functional materials, such as ionic liquids or metal-organic frameworks.

Overview of Current Research Trajectories for the Compound

While direct and extensive research specifically on 1-(pyrrolidin-2-ylmethyl)-1H-imidazole is still emerging, the existing studies and the broader context of related compounds indicate several potential research trajectories. One notable area of application is in asymmetric synthesis, where chiral pyrrolidine derivatives are widely used as organocatalysts. For example, new pyrrolidine-based organocatalysts have been synthesized and found to be effective in Michael addition reactions, achieving high enantioselectivities. beilstein-journals.org

Furthermore, a multistep synthesis has been developed to create optically active polyheterocycles that incorporate pyrrolidine, imidazole, and 1,2,3-triazole units, starting from a derivative of (S)-(pyrrolidin-2-yl)methyl azide. scispace.com This highlights the utility of the pyrrolidin-2-ylmethyl moiety as a chiral building block in the synthesis of more complex molecular architectures with potential applications in medicinal chemistry.

Although specific biological activity data for 1-(pyrrolidin-2-ylmethyl)-1H-imidazole is not yet widely published, the known antimicrobial and anticancer properties of various imidazole derivatives suggest that this compound and its analogues are promising candidates for future biological evaluation. mdpi.comnih.gov

Scope and Structure of the Academic Research Outline

This article provides a focused review of the academic and research landscape of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole. The structure of this review is designed to first establish the fundamental importance of its constituent chemical motifs, the imidazole and pyrrolidine rings, in the broader context of chemical sciences. It then delves into the specific rationale for the scientific interest in this hybrid molecule. Finally, it summarizes the current, albeit nascent, research directions and potential future applications. The information presented is based on available scientific literature and aims to provide a comprehensive yet concise overview for researchers and academics interested in this promising compound.

Below is a table summarizing the key properties of the constituent heterocyclic scaffolds.

| Property | Imidazole | Pyrrolidine |

| Ring Type | Aromatic | Saturated |

| Number of Nitrogens | 2 | 1 |

| Key Features | Planar, electron-rich, amphoteric | Non-planar, basic, often chiral |

| Common Applications | Medicinal chemistry, biological buffer, component of biomolecules | Drug discovery, organocatalysis, chiral auxiliary |

Structure

3D Structure

Propriétés

IUPAC Name |

1-(pyrrolidin-2-ylmethyl)imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-8(10-3-1)6-11-5-4-9-7-11/h4-5,7-8,10H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNMFRPPGPXJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Pyrrolidin 2 Ylmethyl 1h Imidazole and Analogue Synthesis

Retrosynthetic Disconnection Strategies for the Compound

A logical retrosynthetic analysis of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole points to the disconnection of the C-N bond between the pyrrolidine (B122466) ring's methylene (B1212753) linker and the imidazole (B134444) ring's nitrogen. This approach simplifies the target molecule into two key synthons: an imidazole nucleophile and a pyrrolidine-based electrophile.

This primary disconnection suggests an N-alkylation reaction as the final bond-forming step. The imidazole anion, a potent nucleophile, can be reacted with a pyrrolidine derivative bearing a suitable leaving group on the exocyclic methylene, such as a halide (e.g., chloride, bromide) or a sulfonate ester (e.g., tosylate, mesylate).

Further disconnection of the pyrrolidine electrophile, specifically a protected 2-(halomethyl)pyrrolidine, leads back to a more readily available chiral precursor, N-Boc-L-prolinol. This alcohol can be synthesized from the naturally occurring amino acid L-proline. This multi-step retrosynthetic pathway provides a clear and feasible route to the target molecule, starting from common and commercially available materials.

Synthesis of the Imidazole Moiety

The imidazole core is a ubiquitous heterocyclic motif in medicinal chemistry, and numerous methods for its synthesis have been developed. These range from classical condensation reactions to more modern, efficient, and environmentally benign approaches.

Modern Conventional Approaches for Imidazole Ring Formation

The Debus-Radziszewski imidazole synthesis, first reported in the 19th century, remains a viable method for the formation of imidazoles. chemicalbook.comwikipedia.orgpharmaguideline.comwikiwand.comscribd.comijprajournal.com This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. chemicalbook.comwikipedia.orgwikiwand.comscribd.com A modification of this reaction, where one equivalent of ammonia is replaced by a primary amine, can afford N-substituted imidazoles directly. wikipedia.orgwikiwand.com

Another classical approach is the Marckwald synthesis, which is particularly useful for the preparation of 2-mercaptoimidazoles from α-amino ketones or aldehydes and cyanates, isothiocyanates, or thiocyanates. pharmaguideline.comjetir.orgbaranlab.org The resulting 2-thiol can be readily removed through oxidative methods to yield the desired imidazole. jetir.org

More recent conventional methods often involve metal-catalyzed cross-coupling reactions to introduce substituents onto a pre-formed imidazole ring, offering a high degree of control over the final product's structure.

Expedited Synthesis Techniques (e.g., Microwave-Assisted Synthesis)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes. guidechem.comekb.egajrconline.org The synthesis of imidazole derivatives has greatly benefited from this technology.

One-pot multicomponent reactions, such as the Debus-Radziszewski synthesis, can be efficiently carried out under microwave irradiation, often in the absence of a solvent, which aligns with the principles of green chemistry. ijprajournal.comguidechem.com For instance, the condensation of benzil, various aldehydes, and ammonium acetate can be achieved in excellent yields in just a few minutes. ijprajournal.com

Microwave assistance is also highly effective for the N-alkylation of imidazoles, a key step in the synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole. Reactions that would typically require several hours or even days under conventional heating can often be completed in a matter of minutes with microwave irradiation, leading to a significant increase in efficiency. researchgate.netnih.govresearchgate.net

| Reactants | Conditions | Product | Yield (%) | Reference |

| Benzil, Benzaldehyde, Ammonium Acetate | Microwave, Solvent-free | 2,4,5-Triphenyl-1H-imidazole | 95 | ijprajournal.com |

| Imidazole, 1-Bromohexane | Microwave, K2CO3, DMF | 1-Hexyl-1H-imidazole | 85 | researchgate.net |

| Isatin, Benzyl Bromide | Microwave, K2CO3, DMF | 1-Benzylisatin | 92 | nih.gov |

Catalytic Strategies for Imidazole Ring Construction

The use of catalysts in organic synthesis is paramount for achieving high efficiency, selectivity, and sustainability. Various catalytic systems have been developed for the synthesis of imidazole rings. These include both homogeneous and heterogeneous catalysts, as well as organocatalysts.

Lewis acids, such as InCl₃·3H₂O, have been shown to effectively catalyze the one-pot synthesis of tri- and tetra-substituted imidazoles at room temperature. jetir.org Heterogeneous catalysts, including various metal oxides and supported reagents, offer the advantage of easy separation and recyclability. For example, KOH supported on alumina has been used for the N-alkylation of imidazoles. mdpi.com

In recent years, there has been a growing interest in the use of N-Heterocyclic Carbenes (NHCs) as organocatalysts in a wide range of organic transformations, including the synthesis of substituted imidazoles. wikiwand.com

| Catalyst | Reactants | Product | Yield (%) | Reference |

| InCl₃·3H₂O | Benzil, Benzaldehyde, Ammonium Acetate | 2,4,5-Triphenyl-1H-imidazole | 82 | jetir.org |

| KOH/Al₂O₃ | Imidazole, Alkyl Halide | N-Alkyl Imidazole | Good | mdpi.com |

Sustainable and Green Chemistry Methodologies in Imidazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of imidazole synthesis, this translates to the use of environmentally benign solvents (such as water or ionic liquids), solvent-free conditions, and the development of reusable catalysts. mdpi.comasianpubs.org

Microwave-assisted synthesis, as discussed previously, is a key green technology. guidechem.comekb.egajrconline.org Additionally, the use of solid-supported catalysts, which can be easily recovered and reused, contributes to the sustainability of the process. mdpi.com One-pot multicomponent reactions are also inherently green as they reduce the number of synthetic steps and the amount of waste generated. ijprajournal.comresearchgate.net

The use of basic ionic liquids, such as [Bmim]OH, as both a catalyst and a solvent for N-alkylation reactions under solvent-free conditions represents another green approach. acs.org

Synthesis of the Pyrrolidine Moiety

The pyrrolidine ring is a fundamental saturated heterocycle found in numerous natural products and pharmaceuticals. Its synthesis, particularly in an enantiomerically pure form, is a well-established area of organic chemistry.

A common and efficient strategy for the synthesis of chiral pyrrolidine derivatives is to start from the readily available amino acid, L-proline. The carboxylic acid functional group of L-proline can be reduced to an alcohol to afford N-protected L-prolinol derivatives, such as N-Boc-L-prolinol. acs.orgresearchgate.net This chiral building block serves as a versatile precursor for the synthesis of various functionalized pyrrolidines.

For the synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole, a key intermediate is a protected 2-(halomethyl)pyrrolidine. N-Boc-L-prolinol can be converted to the corresponding tosylate, N-Boc-2-(tosyloxymethyl)pyrrolidine, by reaction with p-toluenesulfonyl chloride in the presence of a base. The tosylate group is an excellent leaving group for the subsequent N-alkylation of imidazole. Alternatively, the alcohol can be converted to a chloride, for example, by using thionyl chloride.

Another powerful method for the construction of the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. This approach allows for the rapid assembly of highly substituted pyrrolidine rings with good stereocontrol. researchgate.netorgsyn.org

| Starting Material | Reagents | Product | Yield (%) | Reference |

| L-Proline | Boc₂O, then NaBH₄ | N-Boc-L-prolinol | High | acs.orgresearchgate.net |

| N-Boc-L-prolinol | TsCl, Pyridine (B92270) | N-Boc-2-(tosyloxymethyl)pyrrolidine | Good | General procedure |

| N-Boc-pyrrolidine | sec-BuLi, (-)-sparteine, then electrophile | (R)-2-substituted-N-Boc-pyrrolidine | High |

Asymmetric Synthetic Routes to Pyrrolidine Scaffolds

The asymmetric synthesis of 2-substituted and 2,5-disubstituted pyrrolidines has been a major focus of research, leading to a variety of elegant and efficient strategies. acs.orgnih.gov These approaches can be broadly categorized into methods utilizing the chiral pool, chiral auxiliaries, and catalytic asymmetric reactions.

Chiral Pool Synthesis: A common strategy involves the use of readily available enantiopure starting materials, often derived from natural sources. L-proline and its derivatives, such as (S)-prolinol, are frequently employed as chiral building blocks. nih.gov For instance, the synthesis of Avanafil, a pyrrolidine-containing drug, commences with the reduction of (S)-proline to (S)-prolinol. Similarly, pyroglutamic acid, another derivative of L-glutamic acid, serves as a versatile starting material for the synthesis of various substituted pyrrolidines. nih.gov

Chiral Auxiliaries: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. The N-tert-butanesulfinyl group has proven to be a highly effective chiral auxiliary in the synthesis of pyrrolidines. researchgate.net Chiral sulfinimines, derived from the condensation of aldehydes or ketones with tert-butanesulfinamide, undergo diastereoselective additions of various nucleophiles, followed by cyclization to afford enantioenriched pyrrolidine derivatives. researchgate.net

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods represents a significant advancement in the synthesis of chiral pyrrolidines. This includes both metal-catalyzed and organocatalyzed transformations.

Biocatalysis: Enzymes offer a powerful tool for asymmetric synthesis due to their high stereoselectivity. Transaminases (TAs) have been successfully employed in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excesses. acs.org

Metal Catalysis: Transition metal catalysts, particularly those based on rhodium and palladium, have been utilized in various asymmetric transformations to construct the pyrrolidine ring, including C-H amination and cycloaddition reactions. acs.org

Organocatalysis: This field has witnessed explosive growth, with proline and its derivatives emerging as privileged catalysts for a wide range of asymmetric reactions. mdpi.comnih.gov Diarylprolinol silyl (B83357) ethers, for example, are highly effective organocatalysts for asymmetric Michael additions, a key step in the construction of functionalized pyrrolidines. nih.gov

| Asymmetric Strategy | Key Features | Example Starting Material/Catalyst |

| Chiral Pool Synthesis | Utilizes readily available, enantiopure natural products. | L-proline, Pyroglutamic acid |

| Chiral Auxiliaries | Temporarily incorporates a chiral directing group. | N-tert-butanesulfinamide |

| Biocatalysis | Employs enzymes for high stereoselectivity. | Transaminases |

| Metal Catalysis | Utilizes transition metals to catalyze asymmetric transformations. | Rhodium, Palladium complexes |

| Organocatalysis | Employs small organic molecules as catalysts. | Proline, Diarylprolinol silyl ethers |

Multicomponent Reaction Protocols for Pyrrolidine Derivatives

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and diversity generation. tandfonline.comnih.govresearchgate.net Several MCRs have been developed for the synthesis of highly functionalized pyrrolidine derivatives.

A prominent example is the [3+2] cycloaddition reaction involving azomethine ylides. tandfonline.com These 1,3-dipoles can be generated in situ from various precursors, such as imines of α-amino acids, and subsequently react with a wide range of dipolarophiles to afford polysubstituted pyrrolidines. The diastereoselectivity of these cycloadditions can often be controlled by the appropriate choice of reactants, catalysts, and reaction conditions. nih.gov For instance, the TiCl4-catalyzed multicomponent coupling of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent provides access to highly substituted pyrrolidines with excellent diastereoselectivity. nih.gov

Organocatalytic Applications in Pyrrolidine Ring Construction

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of pyrrolidine rings. nih.govmdpi.comnih.gov The pyrrolidine motif itself is a privileged structure in many organocatalysts, highlighting a fascinating self-referential aspect of this field. nih.gov

Proline and its derivatives are among the most widely used organocatalysts. mdpi.comnih.gov Their ability to form enamine and iminium ion intermediates allows for a diverse range of asymmetric transformations. Diarylprolinol silyl ethers, a class of highly effective organocatalysts, have been extensively used in Michael additions of aldehydes to nitroolefins, a key reaction for the construction of substituted pyrrolidines. nih.gov The bulky diarylprolinol moiety creates a chiral environment that effectively controls the stereochemical outcome of the reaction.

New pyrrolidine-based organocatalysts are continuously being developed, often starting from the chiral pool. nih.gov For example, novel organocatalysts bearing bulky substituents at the C2 position of the pyrrolidine ring have been synthesized from (R)-glyceraldehyde acetonide and have shown high efficiency in the Michael addition of aldehydes to nitroolefins. nih.gov

Formation of the Pyrrolidin-2-ylmethyl Linkage

A crucial step in the synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole is the formation of the C-N bond between the methylene bridge at the 2-position of the pyrrolidine ring and a nitrogen atom of the imidazole ring. This can be achieved through various chemoselective coupling reactions.

Chemoselective Coupling Reactions

The direct N-alkylation of imidazole with a suitable electrophile derived from a pyrrolidine scaffold is a common strategy. This typically involves the reaction of an imidazole with a 2-(halomethyl)pyrrolidine derivative, such as 2-(chloromethyl)pyrrolidine. The reaction is generally carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K2CO3) and sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net

However, a significant challenge in the N-alkylation of unsymmetrically substituted imidazoles is the potential for the formation of regioisomers. The deprotonated imidazole anion has two nucleophilic nitrogen atoms, and alkylation can occur at either position. The regioselectivity of the reaction can be influenced by steric hindrance on the imidazole ring and the nature of the electrophile.

Reductive Amidation and Alkylation Strategies

Reductive amination provides an alternative and often more controlled approach to forming the desired C-N bond. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound, followed by its reduction to the corresponding amine. nih.govresearchgate.netresearchgate.net

In the context of synthesizing 1-(pyrrolidin-2-ylmethyl)-1H-imidazole, this could involve the reaction of pyrrolidine-2-carboxaldehyde with an imidazole. The resulting iminium ion intermediate would then be reduced in situ using a suitable reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3). researchgate.net This method can offer better control over the connectivity compared to direct alkylation.

A related strategy is reductive alkylation, where an amine is directly alkylated with a carbonyl compound in the presence of a reducing agent. This approach is widely used for the synthesis of N-substituted amines and can be applied to the formation of the target linkage.

| Coupling Strategy | Reactants | Key Features |

| N-Alkylation | Imidazole + 2-(Halomethyl)pyrrolidine | Direct bond formation, potential for regioisomers. |

| Reductive Amination | Pyrrolidine-2-carboxaldehyde + Imidazole | Controlled connectivity via imine formation and reduction. |

Innovations in Analogue Synthesis

The development of innovative synthetic methods allows for the efficient generation of analogues of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole, which is crucial for structure-activity relationship (SAR) studies in drug discovery. These innovations can focus on modifying either the pyrrolidine or the imidazole ring, or both.

Recent advances in the functionalization of both pyrrolidine and imidazole scaffolds open up new avenues for analogue synthesis. For the pyrrolidine ring, the multicomponent reactions and organocatalytic methods discussed earlier provide access to a wide range of substituted and stereochemically diverse scaffolds. nih.govtandfonline.comnih.gov

For the imidazole moiety, various methods for its synthesis and functionalization are available. nih.gov The Debus synthesis, for example, allows for the construction of C-substituted imidazoles from glyoxal, formaldehyde, and ammonia. nih.gov Furthermore, modern cross-coupling reactions have enabled the regioselective arylation of all three C-H bonds of the imidazole core, providing access to complex aryl-substituted imidazoles. nih.gov

By combining these advanced methodologies for the synthesis of both heterocyclic components and employing robust coupling strategies, a diverse library of analogues of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole can be efficiently prepared. For instance, a substituted pyrrolidine synthesized via an asymmetric organocatalytic route could be coupled with a functionalized imidazole prepared through a regioselective C-H arylation to generate a novel analogue with tailored properties.

Flow Chemistry Platforms for Continuous Synthesis

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward automation and scalability. thalesnano.comresearchgate.net The synthesis of N-alkylated imidazoles, a key step in forming the target molecule, is particularly amenable to flow chemistry approaches.

Researchers have developed methods for the N-alkylation of imidazole using fixed-bed acidic zeolite catalysts in continuous flow reactors. thalesnano.comresearchgate.net This heterogeneous catalysis approach allows for the synthesis of a range of N-alkyl imidazole derivatives with high productivity and selectivity. researchgate.net The key advantages of this process include a simple work-up, as the product can be isolated by evaporation or distillation, and the generation of water as the only side-product, which aligns with the principles of green chemistry. thalesnano.com

For the synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole, a flow process could be envisioned where a solution of imidazole and a suitable pyrrolidine precursor, such as 2-(chloromethyl)pyrrolidine, is passed through a heated reactor column packed with a catalyst. The reaction parameters, including temperature, pressure, flow rate, and solvent, can be precisely controlled to optimize the yield and minimize side reactions.

Table 1: Representative Conditions for Continuous Flow N-Alkylation of Imidazole

| Reactant | Alkylating Agent | Catalyst | Temperature (°C) | Pressure (bar) | Productivity (g/hour) | Reference |

|---|---|---|---|---|---|---|

| Imidazole | n-Butanol | Acidic Zeolite | 390 | 90 | ~14 | thalesnano.com |

| Imidazole | Ethanol | Acidic Zeolite | 300 | 90 | ~9 | researchgate.net |

| Aminopyridine Carboxylic Acid | Nitrile/Hydroxylamine | None (Telescoped Flow) | 100-150 | Not specified | ~0.5 | beilstein-journals.orgnih.gov |

Photoredox Catalysis in C-N Bond Formation

Visible-light photoredox catalysis has revolutionized the formation of carbon-nitrogen (C-N) bonds, providing a mild and sustainable alternative to traditional metal-catalyzed cross-coupling reactions. virginia.edupolyu.edu.hk This strategy utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in bond-forming reactions under gentle conditions. virginia.educhemrxiv.org

The construction of the C-N bond between the pyrrolidine ring and the imidazole nucleus is a critical step in the synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole. Metallaphotoredox catalysis, often employing a combination of an iridium or ruthenium photocatalyst and a nickel co-catalyst, has proven to be a valuable tool for C-N cross-coupling. rsc.orgnih.gov In a typical catalytic cycle, the excited photocatalyst engages in an electron transfer with the amine (or its derivative) and the nickel catalyst, ultimately leading to the formation of a nitrogen-centered radical and a reactive Ni(I) species. rsc.org These intermediates then combine with an aryl or alkyl halide to form the desired C-N bond.

Recent advancements have focused on overcoming limitations such as the use of high-energy blue light, which can lead to side reactions like hydrodehalogenation. nih.gov The use of low-energy red or near-infrared light with appropriate photocatalysts, such as those based on osmium, has been shown to suppress unwanted side-product formation and enhance the scope of compatible substrates. nih.gov

Table 2: Key Features of Photoredox-Mediated C-N Coupling Reactions

| Catalyst System | Light Source | Key Advantage | Applicable Substrates | Reference |

|---|---|---|---|---|

| Ir/Ni Dual Catalysis | Blue Light | Effective for aryl-amine cross-coupling | Aryl halides, aliphatic amines | virginia.edu |

| Osmium Photocatalyst/Ni | Deep-Red/Near-Infrared Light | Minimizes hydrodehalogenation byproduct | (Hetero)aryl bromides, amine nucleophiles | nih.gov |

| fac-Ir(ppy)3 | Visible Light | Stereoselective C-N bond formation | Styrenes, oxime-esters | chemrxiv.org |

| Cu/graphene | Visible Light | Ligand-free N-arylation of imidazoles | Arylboronic acids, imidazoles | dntb.gov.ua |

For the synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole, a photoredox-catalyzed approach could involve the coupling of a pre-formed 2-(halomethyl)pyrrolidine with imidazole or the direct C-H functionalization of the pyrrolidine ring. Strategies relying on a redox-active protecting group on the pyrrolidine nitrogen can trigger the formation of an α-amino radical, which can then be coupled with an imidazole derivative.

Biocatalytic Transformations for Structural Complexity

Biocatalysis offers an exceptionally powerful approach to synthesizing complex chiral molecules with high stereoselectivity under mild, environmentally benign conditions. acs.orgnih.govcaltech.edu The synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole, which possesses a stereocenter at the 2-position of the pyrrolidine ring, is an ideal target for biocatalytic methods.

Nature utilizes enzymatic cascades to construct N-heterocycles, and chemists have harnessed and engineered these enzymes for synthetic purposes. nih.govescholarship.orgnih.gov A particularly relevant advancement is the directed evolution of cytochrome P450 enzymes to catalyze abiological intramolecular C(sp³)–H amination reactions. acs.orgcaltech.edunih.gov Engineered variants of cytochrome P411 have been developed that can catalyze the insertion of an alkyl nitrene into C-H bonds to construct chiral pyrrolidine derivatives from simple azide precursors with good to excellent enantioselectivity. nih.govcaltech.edu

This enzymatic platform could be adapted to synthesize the chiral pyrrolidine core of the target molecule. acs.org For instance, a suitably functionalized alkyl azide could be designed to undergo intramolecular C-H amination catalyzed by an engineered "pyrrolidine synthase" to yield an enantiomerically enriched pyrrolidine intermediate. This intermediate could then be further elaborated to introduce the imidazole moiety.

Table 3: Performance of Engineered Enzymes in Chiral Pyrrolidine Synthesis

| Enzyme Variant | Substrate Type | Reaction Type | Achieved Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| P411-PYS-5149 | Alkyl Azide | Intramolecular C(sp³)–H Amination | up to 74 | up to 99:1 | acs.orgnih.gov |

| P411-PYS-5148 | Aryl Azide | Indoline Synthesis | 46 | 48:52 | nih.gov |

| Imine Reductases (IREDs) | Imines | Asymmetric Reduction | Not specified | High | researchgate.net |

| Laccase (Novozym 51003) | Catechols/Pyrrol-2-ones | Oxidation/1,4-addition | 42-91 | Stereoselective | bohrium.com |

Another powerful biocatalytic strategy involves the use of imine reductases (IREDs). researchgate.net These enzymes catalyze the asymmetric reduction of imines to produce chiral amines. A synthetic route could involve the condensation of a suitable aldehyde or ketone with an amine to form a cyclic imine, which is then asymmetrically reduced by an IRED to furnish the chiral pyrrolidine ring. researchgate.net

Advanced Separation and Purification Techniques for Complex Reaction Mixtures

The synthesis of complex molecules often results in mixtures containing the desired product, unreacted starting materials, reagents, and side products. The purification of the target compound, particularly the isolation of a single enantiomer of the chiral 1-(pyrrolidin-2-ylmethyl)-1H-imidazole, requires advanced separation techniques.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification of complex organic molecules. For the separation of enantiomers, chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the resolution of chiral imidazole derivatives. ptfarm.plresearchgate.net The choice of mobile phase, including the type of organic modifier and additives, is crucial for achieving optimal separation. ptfarm.pl

Supercritical fluid chromatography (SFC) has gained prominence as a green and efficient alternative to HPLC for chiral separations. jiangnan.edu.cn Utilizing supercritical carbon dioxide as the main component of the mobile phase, SFC offers faster separations and reduced solvent consumption.

Another effective technique for the enantiomeric resolution of imidazole derivatives is cyclodextrin-capillary zone electrophoresis (CD-CZE). nih.gov In this method, chiral selectors, such as hydroxypropyl-β-cyclodextrin, are added to the background electrolyte. The differential interaction between the enantiomers and the chiral selector leads to different electrophoretic mobilities, enabling their separation. nih.gov Operational parameters like the concentration of the chiral selector, pH, and temperature are optimized to achieve baseline separation. nih.gov

For larger-scale purifications, preparative chromatography is the method of choice. neopharmlabs.com Additionally, crystallization can be an effective method for purifying compounds and, in some cases, for resolving enantiomers through techniques like preferential crystallization or diastereomeric salt formation. neopharmlabs.com The basic nitrogen atoms in both the pyrrolidine and imidazole rings of the target compound allow for the formation of salts with chiral acids, which can then be separated by crystallization.

Table 4: Comparison of Advanced Separation Techniques for Chiral Imidazole Analogues

| Technique | Principle | Key Advantages | Typical Application | Reference |

|---|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase | High resolution, widely applicable | Analytical and preparative separation of enantiomers | ptfarm.plresearchgate.net |

| Chiral SFC | Partitioning between stationary phase and supercritical fluid mobile phase | Fast, reduced organic solvent use, high efficiency | High-throughput screening, preparative purification | jiangnan.edu.cn |

| CD-Capillary Electrophoresis | Differential interaction with a chiral selector in an electric field | High efficiency, low sample consumption | Analytical enantioseparation, mechanism studies | nih.gov |

| Crystallization | Formation of a crystalline solid from a solution | Potentially low cost, scalable for high purity | Bulk purification, enantiomeric resolution via diastereomeric salts | neopharmlabs.com |

Structure Activity Relationship Sar and Design Principles for 1 Pyrrolidin 2 Ylmethyl 1h Imidazole Derivatives

Foundational Concepts of Structure-Activity Relationship in Heterocyclic Systems

The exploration of structure-activity relationships is a cornerstone of medicinal chemistry, providing a framework for understanding how the nuanced arrangement of atoms within a molecule dictates its pharmacological effect. In the realm of heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals, these principles are particularly critical. The presence of heteroatoms such as nitrogen, oxygen, and sulfur introduces unique electronic and steric properties that profoundly influence a molecule's ability to interact with biological targets.

Key tenets of SAR in heterocyclic systems include the impact of:

Ring Size and Conformation: The geometry and flexibility of the heterocyclic rings are paramount in determining how a molecule fits into the binding pocket of a receptor or enzyme.

Substituent Effects: The addition of various functional groups to the heterocyclic core can modulate a compound's lipophilicity, electronic character, and steric profile, thereby fine-tuning its biological activity. These effects can be broadly categorized as electronic (inductive and resonance effects) and steric (bulk and conformational constraints).

Identification of Key Structural Determinants within the 1-(pyrrolidin-2-ylmethyl)-1H-imidazole Scaffold

The 1-(pyrrolidin-2-ylmethyl)-1H-imidazole scaffold is comprised of three key components, each offering opportunities for modification to modulate biological activity: the imidazole (B134444) ring, the pyrrolidine (B122466) ring, and the methylene (B1212753) linker.

The Imidazole Ring: This five-membered aromatic heterocycle is a versatile component, capable of acting as a hydrogen bond donor and acceptor. Its electron-rich nature allows for various types of interactions, including π-π stacking. The nitrogen atoms at positions 1 and 3 are key to its chemical properties and binding capabilities. The substitutable positions on the imidazole ring (C2, C4, and C5) are critical for fine-tuning the electronic and steric properties of the molecule.

The Pyrrolidine Ring: This saturated five-membered nitrogen-containing heterocycle introduces a three-dimensional character to the scaffold. The stereochemistry at the C2 position of the pyrrolidine ring is a crucial determinant of biological activity, as different enantiomers can exhibit vastly different potencies and selectivities. The ring's conformational flexibility, or "puckering," can also influence how the molecule interacts with its target.

The Methylene Linker: This single carbon bridge connects the imidazole and pyrrolidine rings. While seemingly simple, the linker's length and flexibility can be critical for orienting the two heterocyclic systems in the optimal conformation for binding to a biological target.

Systematic Modifications of the Imidazole Ring System

Positional Scanning and Substituent Effects (Electronic, Steric)

Systematic modification of the imidazole ring has been a fruitful strategy for optimizing the activity of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole derivatives. The introduction of substituents at the C4 and C5 positions can significantly impact the compound's electronic and steric properties, leading to changes in binding affinity and selectivity.

For instance, in the development of histamine (B1213489) H3 receptor antagonists, a class of drugs for which this scaffold is relevant, the nature of the substituent at the C4 (or C5) position of the imidazole ring plays a critical role. Electron-donating groups, such as a methyl group, can increase the basicity of the imidazole ring, which may enhance interactions with acidic residues in the receptor binding site. Conversely, electron-withdrawing groups can decrease basicity and may be beneficial in other contexts.

The steric bulk of the substituent is also a key factor. A larger substituent may provide additional van der Waals interactions with the target, but it could also introduce steric hindrance that prevents optimal binding. The ideal size and nature of the substituent are therefore highly dependent on the specific topology of the target's binding pocket.

Impact of Heteroatom Substitutions on Imidazole Core

While less common than substituent modifications, the replacement of carbon atoms within the imidazole ring with other heteroatoms, a strategy known as bioisosteric replacement, can lead to profound changes in a compound's properties. For example, replacing a carbon with a nitrogen atom to form a triazole ring can alter the hydrogen bonding capabilities and electronic distribution of the molecule. Such modifications can be employed to improve metabolic stability, modulate physicochemical properties, and explore new binding interactions.

Systematic Modifications of the Pyrrolidine Ring System

Stereochemical Influences and Enantiomeric Purity in Pyrrolidine Derivatives

The pyrrolidine ring of the 1-(pyrrolidin-2-ylmethyl)-1H-imidazole scaffold possesses a chiral center at the C2 position. The absolute stereochemistry at this center is often a critical determinant of biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and even pharmacological activities. nih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

For many derivatives of this scaffold, the (R)-enantiomer and the (S)-enantiomer will display a marked difference in their affinity for a given biological target. Therefore, ensuring high enantiomeric purity is crucial for developing a selective and potent therapeutic agent. The use of stereoselective synthesis methods is paramount in producing the desired enantiomer in high yield and purity. mdpi.com

The conformation of the pyrrolidine ring, which can be influenced by substituents, also plays a role in biological activity. The five-membered ring is not planar and can adopt various "envelope" and "twist" conformations. The preferred conformation can affect the spatial orientation of the imidazole-methyl group, thereby influencing how the molecule presents itself to its biological target. nih.govresearchgate.net

Ring Substitutions and Conformational Constraints of the Pyrrolidine

The five-membered pyrrolidine ring is a key feature in many biologically active compounds due to its ability to explore three-dimensional space and contribute to the molecule's stereochemistry. nih.gov Substitutions on the pyrrolidine ring of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole derivatives can profoundly impact their pharmacological profile by influencing the ring's conformation, also known as "pseudorotation". nih.gov

The pyrrolidine ring typically exists in two predominant puckered conformations: the C4-endo and C4-exo (or Cγ-endo and Cγ-exo) envelope conformers. nih.gov The ratio of these conformers can be controlled by the strategic placement of substituents on the ring. nih.gov The nature, size, and stereochemistry of these substituents dictate the preferred pucker of the ring, which in turn affects the spatial orientation of other parts of the molecule and its ability to bind to a target.

For instance, introducing a sterically demanding group like a tert-butyl group at the C-4 position can lock the pyrrolidine ring into a specific conformation. A trans-4-tert-butyl group has been shown to favor an endo puckering, while a cis-4-tert-butyl group promotes an exo pucker. nih.gov This contrasts with the effect of electronegative substituents at the same position, where a cis-substituent tends to increase endo puckering and a trans-substituent favors exo puckering. nih.gov

Table 1: Impact of C-4 Pyrrolidine Ring Substitutions on Conformation

| Substituent | Stereochemistry | Preferred Pucker |

| Electronegative | cis | endo |

| Electronegative | trans | exo |

| tert-butyl | cis | exo |

| tert-butyl | trans | endo |

These conformational constraints are critical in drug design as they can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. acs.org By rigidifying the pyrrolidine ring, medicinal chemists can create analogs that are pre-organized for optimal interaction with a biological target.

N-Substitution Effects on Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a secondary amine, conferring basicity to the scaffold. nih.gov This nitrogen is a common site for substitution in drug discovery, with a significant percentage of FDA-approved drugs containing a pyrrolidine moiety being substituted at the N-1 position. nih.gov

Modifications at the pyrrolidine nitrogen can influence several key properties of the molecule:

Basicity: The nature of the substituent can significantly alter the pKa of the nitrogen. Electron-withdrawing groups will decrease basicity, while electron-donating groups will increase it. This is a critical factor for compounds that need to be protonated at physiological pH to interact with their target.

Steric Hindrance: Bulky substituents on the nitrogen can influence the preferred conformation of the entire molecule and can also introduce steric clashes that may either enhance or hinder binding to a target.

Hydrogen Bonding: The pyrrolidine nitrogen can act as a hydrogen bond acceptor. N-substitution can either block this interaction or introduce new hydrogen bonding capabilities, depending on the nature of the substituent.

For example, the introduction of different aromatic rings via an amide linkage to the pyrrolidine nitrogen has been explored to create inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2). nih.gov

Conformational Analysis and Flexibility of the Inter-Ring Methylene Linkage

Conformational analysis, often performed using computational methods like potential energy scans, can identify the lowest energy conformers. nih.gov For a molecule like 1-(pyrrolidin-2-ylmethyl)-1H-imidazole, rotation around the bonds of the methylene linker (e.g., the C2-CH2 bond of the pyrrolidine and the CH2-N1 bond of the imidazole) will have specific energy profiles with distinct minima and maxima. The most stable conformer will be the one that minimizes steric hindrance and optimizes any intramolecular interactions.

The flexibility of this linker is a double-edged sword in drug design. While it allows the molecule to adapt its conformation to fit into a binding site (an "induced fit" model), excessive flexibility can lead to a significant entropic penalty upon binding, which can decrease affinity. Therefore, a key design strategy is often to strike a balance between flexibility and rigidity.

Design Strategies for Modulating Molecular Interactions through Structural Refinement

Building on the principles of SAR and conformational analysis, several design strategies can be employed to refine the structure of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole derivatives to modulate their molecular interactions and improve their pharmacological properties.

Conformational Restriction: As discussed, introducing substituents or incorporating the methylene linker into a larger ring system can reduce the number of accessible conformations. acs.org This "rigidification" strategy can pre-organize the molecule into a bioactive conformation, leading to enhanced potency and selectivity. acs.org

Scaffold Hopping and Isosteric Replacement: In this approach, the pyrrolidine or imidazole ring could be replaced with other heterocyclic systems that maintain similar spatial and electronic properties. This can lead to the discovery of novel scaffolds with improved properties.

Fragment-Based Design: The pyrrolidine and imidazole moieties can be considered as individual fragments. By exploring different linkages and substitution patterns, it is possible to build up molecules with desired properties. The design of pyrrolidine-based fragments that effectively sample three-dimensional molecular space is a recognized strategy in drug discovery. nih.gov

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different derivatives of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole will bind. This information can guide the design of new analogs with improved interactions with key residues in the binding site. nih.gov For instance, molecular docking can reveal opportunities for introducing new hydrogen bonds, salt bridges, or hydrophobic interactions.

By systematically applying these design principles, it is possible to optimize the structure of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole derivatives to achieve desired biological activities.

Computational Chemistry and Molecular Modeling Studies of 1 Pyrrolidin 2 Ylmethyl 1h Imidazole

Quantum Mechanical (QM) Investigations

Quantum mechanics provides a fundamental understanding of the electronic structure and behavior of molecules. These methods are invaluable for predicting a wide range of chemical properties from first principles.

Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory Applications)

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations could provide deep insights into the properties of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole. Such studies would typically involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting the molecule's reactivity, with the HOMO energy correlating with its electron-donating ability and the LUMO energy with its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

Furthermore, DFT can be used to compute various reactivity descriptors, including electronegativity, chemical hardness, and softness. These parameters would help in predicting how 1-(pyrrolidin-2-ylmethyl)-1H-imidazole might interact with other chemical species. Molecular electrostatic potential (MEP) maps could also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. Despite the utility of these methods, specific DFT studies on 1-(pyrrolidin-2-ylmethyl)-1H-imidazole are not available in the current body of scientific literature.

Conformational Landscape Analysis of the Compound

The flexibility of the pyrrolidine (B122466) ring and the rotatable bond connecting it to the imidazole (B134444) moiety suggests that 1-(pyrrolidin-2-ylmethyl)-1H-imidazole can adopt multiple conformations. A conformational landscape analysis would be essential to identify the low-energy, and therefore more populated, conformations of the molecule. This is typically achieved by systematically rotating the single bonds and calculating the potential energy of the resulting structures using quantum mechanical or molecular mechanics methods.

Understanding the preferred conformations is critical as the three-dimensional shape of a molecule dictates its biological activity and physical properties. The results of such an analysis would be presented as a potential energy surface, highlighting the global and local energy minima. However, no specific conformational analysis for 1-(pyrrolidin-2-ylmethyl)-1H-imidazole has been published.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as 1-(pyrrolidin-2-ylmethyl)-1H-imidazole, might interact with a biological target, typically a protein or nucleic acid.

Binding Site Characterization and Ligand Fit

A molecular docking study of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole would begin with the identification of a relevant biological target. The three-dimensional structure of this target, usually obtained from X-ray crystallography or NMR spectroscopy, would be used to define a binding site. Docking algorithms would then be employed to place various conformations of the ligand into this binding site and score the resulting poses based on their predicted binding affinity.

The results would characterize the binding site by identifying the key amino acid residues involved in the interaction and would assess how well the ligand fits within this pocket. This information is crucial for understanding the potential biological activity of the compound. At present, there are no published molecular docking studies featuring 1-(pyrrolidin-2-ylmethyl)-1H-imidazole.

Elucidation of Intermolecular Forces (Hydrogen Bonds, Hydrophobic Interactions, π-Stacking)

Following the prediction of a binding pose, a detailed analysis of the intermolecular forces stabilizing the ligand-target complex would be performed. For 1-(pyrrolidin-2-ylmethyl)-1H-imidazole, this would involve identifying potential hydrogen bonds between the imidazole and pyrrolidine nitrogen atoms and suitable residues in the binding site. Hydrophobic interactions involving the aliphatic pyrrolidine ring and the aromatic imidazole ring would also be assessed. Furthermore, the potential for π-stacking interactions between the imidazole ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan would be investigated.

A comprehensive understanding of these interactions is vital for structure-based drug design and lead optimization. The table below illustrates the types of interactions that would be analyzed in a typical molecular docking study.

| Intermolecular Force | Potential Involving 1-(pyrrolidin-2-ylmethyl)-1H-imidazole |

| Hydrogen Bonds | The nitrogen atoms of the imidazole and pyrrolidine rings acting as hydrogen bond acceptors or donors. |

| Hydrophobic Interactions | The methylene (B1212753) groups of the pyrrolidine ring and the carbon backbone of the imidazole ring. |

| π-Stacking | The aromatic imidazole ring interacting with aromatic residues of a target protein. |

Currently, no such detailed interaction profiling for 1-(pyrrolidin-2-ylmethyl)-1H-imidazole is available in the literature.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model for analogues of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole, a dataset of structurally related compounds with experimentally determined biological activities would be required.

For each compound in the series, a set of molecular descriptors would be calculated. These descriptors can be constitutional, topological, electronic, or steric in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model can be used to predict the activity of new, untested compounds. While QSAR studies have been conducted on various classes of pyrrolidine and imidazole derivatives, a specific QSAR model development for 1-(pyrrolidin-2-ylmethyl)-1H-imidazole and its close analogues has not been reported.

Field-Based QSAR Approaches (CoMFA, CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that correlate the biological activity of a series of compounds with their 3D molecular properties. These methods are instrumental in understanding the steric and electrostatic interactions that govern a molecule's behavior. A CoMFA and CoMSIA study on 1-(pyrrolidin-2-ylmethyl)-1H-imidazole would require a dataset of structurally similar compounds with corresponding biological activity data. Extensive searches have not yielded such a dataset or any published CoMFA/CoMSIA models for this compound.

Fragment-Based QSAR (HQSAR) Methodologies

Hologram QSAR (HQSAR) is a 2D-QSAR method that uses molecular fragments to generate predictive models of biological activity. This technique does not require 3D alignment of molecules, making it a valuable tool for diverse sets of compounds. An HQSAR study of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole would similarly depend on a series of analogues with known activities. At present, there are no publicly available HQSAR studies focused on this specific chemical entity.

Statistical Validation and Predictive Capability Assessment of QSAR Models

The validation of any QSAR model is crucial to ensure its robustness and predictive power. This typically involves internal validation techniques such as leave-one-out cross-validation and external validation using a test set of compounds. Key statistical parameters like the squared correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predicted R² for the external test set are evaluated. Without the initial QSAR models for 1-(pyrrolidin-2-ylmethyl)-1H-imidazole, a discussion of their statistical validation and predictive capability is purely hypothetical.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the time-dependent behavior of molecules, offering a dynamic picture of conformational changes and intermolecular interactions.

Dynamic Conformational Behavior and Stability of the Compound

MD simulations could be employed to explore the conformational landscape of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole, identifying its most stable conformations in different environments. Such studies would analyze dihedral angle distributions and root-mean-square deviation (RMSD) to characterize the flexibility of the pyrrolidine ring and the linker to the imidazole moiety. However, no specific MD simulation studies detailing the conformational dynamics of this compound have been found in the public domain.

Ligand-Biomolecule Interaction Dynamics and Residence Time

If 1-(pyrrolidin-2-ylmethyl)-1H-imidazole were known to interact with a specific biological target, MD simulations would be invaluable for studying the dynamics of this interaction. These simulations could elucidate the key residues involved in binding, the stability of the ligand-receptor complex over time, and could be used to estimate the ligand's residence time, a critical parameter in drug efficacy. The absence of a known biological target with associated interaction studies for this compound prevents any detailed analysis.

Solvation Effects and Explicit Solvent Models in Simulations

The behavior of a molecule is significantly influenced by its solvent environment. MD simulations using explicit solvent models, such as TIP3P or SPC/E water models, would allow for a detailed investigation of the hydration shell around 1-(pyrrolidin-2-ylmethyl)-1H-imidazole and the role of water molecules in mediating its conformational preferences and interactions. No published research detailing such specific solvation studies for this compound is currently available.

Ligand-Based and Structure-Based Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of computer-aided drug design, utilized to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. researchgate.net This approach can be broadly categorized into ligand-based and structure-based methods.

Pharmacophore Hypothesis Generation and Validation

Pharmacophore hypothesis generation involves identifying common chemical features among a set of known active molecules (ligand-based) or analyzing the key interaction points within a target's binding site (structure-based). nih.gov

Ligand-Based Approach : In the absence of a known receptor structure, a set of active ligands is conformationally analyzed and superimposed to deduce a common pharmacophore. This model represents a 3D hypothesis of the features required for biological activity, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. researchgate.net Validation of the hypothesis is crucial and is typically performed by screening a database containing known active and inactive compounds to assess the model's ability to distinguish between them.

Structure-Based Approach : When the 3D structure of the biological target is available, a pharmacophore model can be generated by identifying the key interaction points between the receptor and a co-crystallized ligand. nih.gov This method provides a more precise map of the essential interactions within the active site. Validation involves assessing whether the model can successfully identify known active compounds and differentiate them from decoys.

Virtual High-Throughput Screening Methodologies

Virtual high-throughput screening (vHTS) is a computational technique used to screen large libraries of chemical compounds against a biological target. nih.govmdpi.com It is a cost-effective and rapid alternative to experimental high-throughput screening. nih.gov Pharmacophore models serve as powerful 3D queries in vHTS. The process involves searching chemical databases to find molecules that fit the spatial and chemical constraints of the pharmacophore hypothesis. Hits from this initial screening are then typically subjected to further computational analysis, such as molecular docking, to refine the list of potential candidates for experimental testing. nih.gov

Advanced Predictive Modeling for ADME Characteristics (Methodological focus)

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical in the early stages of drug discovery to minimize the likelihood of late-stage failures. In silico ADME modeling uses computational methods to predict these pharmacokinetic properties. ijprajournal.comresearchgate.net

Methodologies for predicting ADME characteristics often rely on the development of Quantitative Structure-Property Relationship (QSPR) models. These models correlate physicochemical properties and molecular descriptors with ADME endpoints. Key parameters predicted include:

Absorption : Intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate identification.

Distribution : Plasma protein binding, blood-brain barrier penetration.

Metabolism : Inhibition or substrate activity for Cytochrome P450 (CYP) enzymes.

Excretion : Prediction of renal clearance.

These predictions are often visualized using tools like the "BOILED-Egg" model, which plots molecules based on their lipophilicity and polarity to predict gastrointestinal absorption and brain penetration. mdpi.com

Below is an illustrative data table showing typical ADME parameters that would be predicted for a compound of interest.

| Property | Predicted Value | Optimal Range | Assessment |

| Molecular Weight | Data N/A | < 500 g/mol | Analysis N/A |

| LogP (Lipophilicity) | Data N/A | -0.4 to +5.6 | Analysis N/A |

| H-bond Donors | Data N/A | ≤ 5 | Analysis N/A |

| H-bond Acceptors | Data N/A | ≤ 10 | Analysis N/A |

| Topological Polar Surface Area (TPSA) | Data N/A | < 140 Ų | Analysis N/A |

| Aqueous Solubility (LogS) | Data N/A | > -6 | Analysis N/A |

| Blood-Brain Barrier Permeation | Data N/A | Yes/No | Analysis N/A |

| CYP2D6 Inhibitor | Data N/A | No | Analysis N/A |

Integration of Artificial Intelligence and Machine Learning in Computational Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing computational drug design. mdpi.com These technologies can analyze vast and complex datasets to identify patterns that are not apparent through traditional methods. nih.gov

In the context of computational design, AI and ML are applied to:

Enhance QSAR and ADME Models : ML algorithms, such as random forests, support vector machines, and deep neural networks, can build more accurate and predictive models for biological activity and ADME properties. mdpi.com

De Novo Drug Design : Generative AI models can design novel molecules from scratch that possess desired properties, including high predicted affinity for a target and favorable ADME profiles.

Accelerate Virtual Screening : AI can prioritize which compounds in a large library are most likely to be active, making the virtual screening process more efficient. nih.gov

Predicting Synthesis Pathways : Machine learning tools are being developed to predict viable synthetic routes for novel designed compounds, bridging the gap between computational design and laboratory synthesis.

The use of AI and ML allows for a more dynamic and intelligent exploration of chemical space, accelerating the discovery of new therapeutic candidates. mdpi.com

Due to a lack of specific experimental data for the chemical compound “1-(pyrrolidin-2-ylmethyl)-1H-imidazole” in publicly available scientific literature and databases, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Extensive searches for advanced analytical data, including multi-nuclear NMR, high-resolution mass spectrometry, vibrational and electronic spectroscopy, and chromatographic separation for this specific compound did not yield the detailed research findings required to populate the requested sections and subsections. The available information is limited to basic properties or pertains to related but structurally distinct molecules.

Therefore, to ensure scientific accuracy and strict adherence to the user's instructions, which forbid the inclusion of information outside the explicit scope, the article cannot be generated at this time. Further empirical research and publication of the analytical characterization of “1-(pyrrolidin-2-ylmethyl)-1H-imidazole” would be required to provide the necessary data.

Advanced Analytical Techniques for Characterization and Elucidation of 1 Pyrrolidin 2 Ylmethyl 1h Imidazole

Chromatographic Separation and Purity Assessment

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. However, 1-(pyrrolidin-2-ylmethyl)-1H-imidazole possesses polar N-H and imidazole (B134444) nitrogen groups, which can lead to hydrogen bonding, resulting in poor peak shape, broad peaks, and potential thermal degradation in the GC inlet and column. To overcome these issues and facilitate GC analysis, derivatization to form more volatile and thermally stable derivatives is a common and necessary strategy. gcms.cz

The most prevalent derivatization technique for compounds containing active hydrogen atoms (such as in amines and amides) is silylation. researchgate.net This process involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, often in a suitable solvent like pyridine (B92270) or acetonitrile (B52724). researchgate.netresearchgate.net The derivatization reaction for 1-(pyrrolidin-2-ylmethyl)-1H-imidazole would target the secondary amine in the pyrrolidine (B122466) ring, converting the polar N-H group into a nonpolar N-Si(CH₃)₃ group. This transformation reduces the molecule's polarity and boiling point, making it amenable to GC analysis. researchgate.net

The resulting TMS-derivative can be separated on a low-to-mid polarity capillary column, such as a 5% phenyl-polydimethylsiloxane (DB-5 or equivalent), and detected by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. GC-MS analysis provides both retention time data for the derivative and a mass spectrum, where the fragmentation pattern can confirm the structure of the original molecule. nih.gov

Table 1: Hypothetical GC-MS Parameters and Findings for Derivatized 1-(pyrrolidin-2-ylmethyl)-1H-imidazole

| Parameter | Value / Condition |

| Derivatization | |

| Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | 70°C for 30 minutes |

| GC Conditions | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Polydimethylsiloxane |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | Initial 100°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min |

| MS Conditions | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Expected Results | |

| Retention Time (TMS-deriv.) | Approx. 12.5 min |

| Key Mass Fragments (m/z) | 223 (M+), 153 ([M-C₄H₈N]+), 73 (Si(CH₃)₃+), 70 (C₄H₈N+) |

Chiral Chromatography for Enantiomeric Separation and Purity

1-(pyrrolidin-2-ylmethyl)-1H-imidazole possesses a chiral center at the C-2 position of the pyrrolidine ring, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and the determination of enantiomeric purity (or enantiomeric excess, ee) are critical. Chiral chromatography is the benchmark technique for this purpose. researchgate.net

This separation can be achieved using either chiral Gas Chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC)/Supercritical Fluid Chromatography (SFC). The fundamental principle involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. These transient, unequal interactions lead to different retention times, allowing for their separation. researchgate.net

For HPLC or SFC, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are widely successful for separating a broad range of chiral compounds, including those with amine functionalities. nih.gov A mobile phase consisting of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar alcohol modifier (like isopropanol (B130326) or ethanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape, is typically employed. researchgate.netnih.gov Detection is commonly performed using a UV detector.

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 210 nm |

| Expected Results | |

| Retention Time (R-enantiomer) | Approx. 8.2 min |

| Retention Time (S-enantiomer) | Approx. 9.5 min |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (ee) | Calculated from peak areas: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and conformational details, as well as information on intermolecular interactions such as hydrogen bonding that dictate the crystal packing. nih.gov

To perform this analysis, a high-quality single crystal of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole, or a suitable salt thereof, must be grown. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. mdpi.com The diffraction pattern produced by the crystal is collected and processed to generate an electron density map, from which the atomic positions can be determined and the molecular structure can be modeled and refined. mdpi.com The results would confirm the connectivity of the pyrrolidine and imidazole rings via the methylene (B1212753) bridge and reveal the solid-state conformation and stereochemistry at the chiral center. mdpi.com

Table 3: Representative Crystallographic Data for 1-(pyrrolidin-2-ylmethyl)-1H-imidazole

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₁₃N₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.9 Å, b = 10.9 Å, c = 14.8 Å, β = 98.6° |

| Volume | 942 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.07 g/cm³ |

| Key Bond Lengths | C-N (pyrrolidine) ~ 1.47 Å, C-N (imidazole) ~ 1.38 Å, C-C (bridge) ~ 1.52 Å |

| Key Bond Angles | C-N-C (pyrrolidine) ~ 108°, N-C-N (imidazole) ~ 110° |

| Intermolecular Interactions | Hydrogen bonding between the pyrrolidine N-H group and an imidazole nitrogen of an adjacent molecule (N-H···N distance ~ 2.9 Å) |

Capillary Electrophoresis for Analytical Separations and Purity

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov It offers advantages such as rapid analysis times, low sample and reagent consumption, and high separation efficiency, making it an excellent tool for purity assessment and the analysis of basic compounds like alkaloids. nih.govmdpi.com

For the analysis of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole, Capillary Zone Electrophoresis (CZE) would be the most common mode. nih.gov The analysis is performed in a fused-silica capillary filled with a background electrolyte (BGE), typically an acidic buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) to ensure the amine and imidazole functionalities are protonated, conferring a positive charge on the molecule. nih.gov When a voltage is applied, the positively charged analyte migrates toward the cathode. Its migration time is a function of both its electrophoretic mobility and the electroosmotic flow (EOF) within the capillary. mdpi.com Impurities, which may have different charge-to-size ratios, will migrate at different velocities, allowing for their separation and quantification, typically by UV detection.

Table 4: Typical Capillary Electrophoresis Parameters for Purity Analysis

| Parameter | Condition |

| Instrumentation | Capillary Electrophoresis System with UV Detector |

| Capillary | Fused Silica, 50 µm ID, 60 cm total length (52 cm to detector) |

| Background Electrolyte (BGE) | 50 mM Sodium Phosphate Buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Temperature | 25°C |

| Injection | Hydrodynamic (pressure) injection, 50 mbar for 5 seconds |

| Detection | UV at 210 nm |

| Expected Results | |

| Migration Time (Main Peak) | Approx. 5.8 min |

| Separation Efficiency | > 200,000 theoretical plates |

| Purity Assessment | Determined by the area percent of the main peak relative to the total area of all detected peaks. |

Hyphenated Analytical Techniques in Complex Mixture Analysis

In many scenarios, such as in analyzing biological fluids, environmental samples, or reaction mixtures, 1-(pyrrolidin-2-ylmethyl)-1H-imidazole may be present with numerous other components. Hyphenated techniques, which couple a separation method with a powerful detection method, are essential for such analyses. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent hyphenated technique for quantifying low levels of target compounds in complex matrices. mdpi.com

The LC component, typically using a reversed-phase C18 column, separates the target analyte from matrix components based on polarity. mdpi.com The mobile phase often consists of an aqueous component with an additive like formic acid (to promote protonation) and an organic component like acetonitrile or methanol. mdpi.com

The eluent from the LC is directed into the mass spectrometer. The analyte is ionized, usually by Electrospray Ionization (ESI) in positive mode, to form the protonated molecule [M+H]⁺. In the tandem MS (or MS/MS) setup, this parent ion is selected in the first quadrupole, fragmented by collision-induced dissociation (CID) in a collision cell, and specific fragment ions (product ions) are monitored in the second quadrupole. mdpi.comnih.gov This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification even in the presence of co-eluting interferences. nih.gov

Table 5: Exemplar LC-MS/MS Method for Quantification in a Complex Matrix

| Parameter | Condition |

| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18, 100 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| MS/MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Quantifier: 152.1 → 84.1 ([M+H]⁺ → [C₅H₉N]⁺) Qualifier: 152.1 → 68.1 ([M+H]⁺ → [C₄H₆N]⁺) |